3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives involves multiple steps, including cyclization, alkylation, and acylation processes. A notable method includes the interaction of thieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide, followed by cyclization and alkylation to obtain the desired derivatives. These synthetic routes are crucial for introducing various substituents into the thieno[3,2-d]pyrimidine framework, allowing for the exploration of chemical reactions and properties of these compounds (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Molecular Structure Analysis
Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, including X-ray crystallography, reveals detailed insights into their conformation, bonding, and spatial arrangement. Such analyses contribute to understanding the interactions at the molecular level, influencing the physical and chemical properties of these compounds. The structural elucidation is foundational for designing molecules with desired characteristics and for the rational development of pharmaceuticals (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).
Scientific Research Applications
Solid-State Fluorescence Properties
Compounds with a thieno[3,2-d]pyrimidine backbone have been synthesized and studied for their solid-state fluorescence properties. Among these, certain derivatives showed strong solid-state fluorescence, indicating potential applications in materials science for fluorescence-based sensors or imaging agents (Yokota et al., 2012).
Anti-Inflammatory and Analgesic Activities
Novel derivatives synthesized from natural compounds have shown significant anti-inflammatory and analgesic activities, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives as leads for developing new anti-inflammatory and pain management drugs (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. Certain compounds within this class exhibited activity against common bacterial strains, suggesting their potential as antimicrobial agents (Vlasov et al., 2015).
Synthesis of Heterocycles
Research into the synthesis of various heterocyclic compounds, including those with thieno[3,2-d]pyrimidine structures, has contributed to the development of methodologies for creating compounds with potential biological activities. These synthetic strategies enable the exploration of thieno[3,2-d]pyrimidine derivatives for various biomedical applications (Mahata et al., 2003).
Antihypertensive Agents
Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating the potential of this class of compounds in developing new treatments for hypertension (Russell et al., 1988).
Future Directions
properties
IUPAC Name |
3-benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-30-17-9-5-8-16(12-17)21-24-19(31-25-21)14-26-18-10-11-32-20(18)22(28)27(23(26)29)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJZAHEZRDRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49673034 |
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